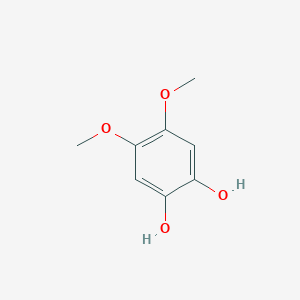

4,5-Dimethoxybenzene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxybenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYWQJACGNQHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550030 | |

| Record name | 4,5-Dimethoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-27-3 | |

| Record name | 4,5-Dimethoxybenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4,5 Dimethoxybenzene 1,2 Diol

De Novo Synthesis Approaches

De novo synthesis refers to the creation of a complex molecule from simple starting materials. In the context of 4,5-dimethoxybenzene-1,2-diol, this can be observed in natural biological processes and can be replicated through carefully designed laboratory syntheses.

Fungal Biosynthesis Pathways (e.g., Gloeophyllum trabeum)

The brown rot fungus Gloeophyllum trabeum is capable of synthesizing this compound de novo. This compound, along with 2,5-dimethoxy-1,4-benzenediol, is produced and secreted by the fungus when grown in a glucose mineral medium shielded from light. The production of these metabolites is a key component of the fungus's mechanism for wood degradation.

The biosynthesis of this compound in Gloeophyllum trabeum is part of a sophisticated extracellular hydroquinone-quinone redox cycle. This cycle is instrumental in the generation of hydroxyl radicals via Fenton chemistry, which are highly reactive and capable of breaking down lignocellulose in wood. The fungus secretes quinones which are then reduced to hydroquinones, including this compound. These hydroquinones can then reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and also reduce molecular oxygen to produce hydrogen peroxide (H₂O₂). The resulting Fe²⁺ and H₂O₂ react to form hydroxyl radicals.

The concentration of this compound in stationary cultures of Gloeophyllum trabeum can reach up to 50 µM after several weeks of growth. The identification of this compound from fungal cultures was confirmed through gas chromatography-mass spectrometry by comparison with a synthetically prepared standard.

Laboratory-Scale Synthetic Routes from Precursors

In the laboratory, this compound is typically synthesized from readily available aromatic precursors through a series of chemical transformations.

A common and effective laboratory synthesis of this compound starts from catechol (1,2-dihydroxybenzene). This strategy first involves the synthesis of the corresponding quinone, 4,5-dimethoxy-1,2-benzoquinone. This is achieved by reacting catechol with sodium hydroxide (B78521) and lead dioxide in methanol. The resulting quinone is then reduced to the desired this compound.

Similarly, while not a direct precursor to the 1,2-diol, hydroquinone (B1673460) (1,4-dihydroxybenzene) can be used to synthesize the isomeric 2,5-dimethoxy-1,4-benzoquinone using a similar oxidative methoxylation procedure. This highlights the utility of simple dihydroxybenzene isomers as starting points for the synthesis of their methoxylated derivatives.

The synthesis of this compound heavily relies on key functional group transformations, particularly methylation and reduction/oxidation reactions.

Methylation: The introduction of the two methoxy (B1213986) groups onto the catechol ring is a critical step. In the laboratory synthesis starting from catechol, this is accomplished through an oxidative methoxylation process.

Reduction: A crucial step in the synthesis from catechol is the reduction of the intermediate 4,5-dimethoxy-1,2-benzoquinone to the final product, this compound. This transformation is typically achieved using a reducing agent such as sodium dithionite.

Deprotection: In the synthesis of various catechol analogs, demethylation is a common strategy to unmask the hydroxyl groups. While not directly employed in the synthesis of this compound from catechol, it is a relevant functional group manipulation in the broader context of substituted catechol synthesis. For instance, more complex catechol derivatives can be synthesized from dimethoxybenzene precursors, followed by demethylation to generate the final diol.

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound, particularly at the hydroxyl groups, allows for the creation of a diverse range of derivatives with potentially new properties. Alkylation and arylation are primary strategies for achieving this.

Alkylation and Arylation Strategies

While specific examples of alkylation and arylation of this compound are not extensively detailed in the provided search results, general strategies for the alkylation and arylation of catechols can be applied. These reactions typically involve the deprotonation of the hydroxyl groups to form a more nucleophilic catecholate, which can then react with an alkyl or aryl halide.

Alkylation: The introduction of alkyl groups onto the oxygen atoms of a catechol can be achieved under basic conditions. The use of a base such as potassium carbonate or sodium hydride would deprotonate the hydroxyl groups, followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide, ethyl bromide).

Arylation: The formation of an O-aryl bond can be more challenging and often requires metal-catalyzed cross-coupling reactions. For instance, the Ullmann condensation or Buchwald-Hartwig amination-type reactions could potentially be adapted for the O-arylation of catechols with aryl halides in the presence of a suitable catalyst and base.

It is important to note that the reactivity of the two hydroxyl groups in this compound may differ, potentially allowing for selective mono- or di-functionalization under controlled reaction conditions. The electronic effects of the methoxy groups would also influence the nucleophilicity of the hydroxyl groups.

Synthesis of Diaryl Methanes

Diarylmethanes are significant structural motifs found in numerous biologically active molecules and materials. nih.gov Their synthesis is a critical step in the creation of various drugs, including antihistamines, anticancer agents, and vasodilators. nih.gov While this compound is not typically a starting material for the diarylmethane backbone itself, its catechol-type structure is relevant to the functionalization of these molecules. The synthesis of the core diarylmethane structure is often achieved through modern cross-coupling reactions or dehydrative Friedel-Crafts reactions. nih.govrsc.org

One versatile method for constructing the diarylmethane backbone is the Negishi cross-coupling reaction. nih.govresearchgate.net This approach facilitates the coupling of benzylzinc halides with aryl halides, catalyzed by transition metals like cobalt or palladium. nih.govresearchgate.net These reactions can be performed under mild conditions with high yields and selectivity. researchgate.net Another notable strategy involves the use of Rhenium(VII) oxide (Re₂O₇) to catalyze the bimolecular dehydrative Friedel-Crafts reaction between benzylic alcohols and arenes. rsc.org This method is characterized by its low catalyst loadings, high efficiency, and minimal waste production. rsc.org Once the diarylmethane core is synthesized, functional groups such as hydroxyl and methoxy moieties, akin to those in this compound, can be introduced or modified to produce a diverse array of derivatives. nih.gov

| Synthetic Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Negishi Cross-Coupling | Benzylzinc bromide, Aryl iodide/bromide, CoBr₂ or Pd catalyst | A versatile method for forming C-C bonds between sp³-hybridized benzyl groups and sp²-hybridized aryl groups under mild conditions. nih.govresearchgate.net | nih.govresearchgate.net |

| Dehydrative Friedel-Crafts Reaction | Benzylic alcohol, Arene, Re₂O₇ catalyst | An efficient, low-waste reaction that couples benzylic alcohols with arenes through a dehydrative process. rsc.org | rsc.org |

| Suzuki-Miyaura Cross-Coupling | Benzyl halides, Arylboronic acids, Palladium catalyst | A widely used palladium-catalyzed reaction for the synthesis of diarylmethanes from readily available starting materials. organic-chemistry.org | organic-chemistry.org |

Cross-Coupling Methodologies (e.g., Sonogashira reactions for tetraalkynylarenes from diiodobenzene-1,2-diol precursors)

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Sonogashira reaction is particularly useful for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction, which employs a palladium catalyst and a copper(I) co-catalyst, has been specifically adapted for precursors related to this compound to create complex molecular materials. wikipedia.org

A key example is the regioselective synthesis of nonsymmetric tetraalkynylarenes using a derivative of 4,5-diiodobenzene-1,2-diol. In this strategy, the hydroxyl groups of the diiodobenzene-1,2-diol are first converted to triflate (OTf) groups, creating a bis(triflate) derivative. This precursor undergoes consecutive Sonogashira cross-coupling reactions. The initial coupling occurs with high selectivity at the more reactive carbon-iodine (Ar–I) bonds. Following this, a second coupling reaction is efficiently conducted at the less reactive carbon-triflate (Ar–OTf) linkages. This sequential and regioselective approach allows for the controlled construction of tetraalkynylarene products, which are of interest for their potential applications in organic molecular materials.

| Parameter | Details | Reference |

|---|---|---|

| Precursor | Bis(triflate) derivative of 4,5-diiodobenzene-1,2-diol | |

| Reaction Type | Consecutive dual Sonogashira cross-coupling | |

| Catalysts | Palladium complex (catalyst) and Copper(I) iodide (co-catalyst) | |

| Regioselectivity | Initial coupling occurs selectively at the Ar-I bonds, followed by coupling at the Ar-OTf bonds. | |

| Product | Nonsymmetric tetraalkynylarenes |

Derivatization of Hydroxyl and Methoxy Moieties for Structural Modification

The hydroxyl and methoxy groups of this compound are key sites for structural modification, allowing for the synthesis of a wide range of derivatives with altered chemical and physical properties.

One common derivatization is the methylation of the free hydroxyl groups. nih.gov Treatment of this compound with a methylating agent like diazomethane can convert the diol into 2,4,5-trimethoxyphenol and subsequently into 1,2,4,5-tetramethoxybenzene. nih.gov This transformation confirms the presence of the two hydroxyl substituents and allows for fine-tuning of the molecule's polarity and hydrogen-bonding capabilities.

Another derivatization strategy involves the reaction of the catechol moiety to form cyclic structures. For instance, condensation of this compound with reagents like methylene chloride can yield dimethoxyoxazole derivatives. nih.gov Similarly, reacting the adjacent hydroxyl groups can form a benzo[d] dioxole ring, a structural feature present in many natural products. nih.govresearchgate.net Acetylation of the hydroxyl groups using reagents such as acetic anhydride is another standard method to protect the hydroxyls or modify the compound's properties. nih.gov

| Functional Group | Derivatization Reaction | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Methylation | Diazomethane | Methoxybenzene (e.g., 1,2,4,5-Tetramethoxybenzene) | nih.gov |

| Hydroxyl (-OH) | Acetylation | Acetic anhydride | Acetate ester | nih.gov |

| Diol (adjacent -OH) | Cyclization/Condensation | Methylene chloride or Dibromomethane | Dimethoxyoxazole or Benzo[d] dioxole derivative | nih.govnih.gov |

Application in Chiral Synthesis and as Chiral Building Blocks

While this compound is an achiral molecule, its catechol framework serves as a potential scaffold for the development of chiral ligands and catalysts for asymmetric synthesis. The pharmaceutical industry has a significant and rising demand for single-enantiomer drugs, which drives the development of new chiral intermediates and synthetic methods. nih.gov

Chiral diols are a well-established class of organocatalysts, with scaffolds like BINOL and TADDOL being widely used to create a chiral environment that induces enantioselectivity in chemical reactions. nih.gov These diols can coordinate with reagents or substrates, effectively controlling the stereochemical outcome of a transformation. nih.gov

The 1,2-diol moiety of this compound could be derivatized to create analogous chiral structures. For example, it could be reacted with chiral aldehydes or ketones to form enantiomerically pure acetals or ketals. Such derivatives have been explored as chiral dopants for liquid crystal compositions. nih.gov Although direct applications of this compound as a chiral building block are not extensively documented, its structure represents a viable starting point for designing new chiral ligands or auxiliaries for use in asymmetric catalysis. nih.govsigmaaldrich.com

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Sustainable synthesis approaches for this compound and its parent catechol structure focus on the use of renewable feedstocks, biocatalysis, and environmentally benign solvents.

A direct and sustainable route to this compound is through biosynthesis. The compound has been isolated from stationary cultures of the brown rot fungus Gloeophyllum trabeum growing on a simple glucose mineral medium. nih.gov This biosynthetic pathway represents an ideal green synthesis, as it starts from a renewable feedstock (glucose) and operates under mild, biological conditions.

For the synthesis of the core catechol structure, several green methods have been developed as alternatives to traditional petroleum-based routes that often use hazardous reagents like benzene (B151609). youtube.com

Microbial Synthesis: Genetically engineered microbes, such as E. coli, can synthesize catechol directly from glucose. youtube.com This method avoids harsh chemicals and the use of non-renewable starting materials.

Catalytic Conversion of Biomass Derivatives: A green and efficient route for producing catechol involves the conversion of guaiacol (B22219), a compound derivable from lignin (B12514952), in high-temperature water. researchgate.net This process can be enhanced with mineral acids and hydrogen pressure to achieve high yields. researchgate.net

Use of Green Solvents: Syntheses involving catechol derivatives have been developed using water as an environmentally friendly solvent, minimizing the need for volatile organic compounds. rsc.org

| Approach | Starting Material | Key Features | Reference |

|---|---|---|---|

| Biosynthesis (Direct) | Glucose | Uses the fungus Gloeophyllum trabeum to produce this compound directly. | nih.gov |

| Microbial Synthesis (Parent Compound) | Glucose | Uses genetically altered bacteria to produce catechol, avoiding petroleum-based feedstocks. youtube.com | youtube.com |

| Catalytic Conversion (Parent Compound) | Guaiacol (from Lignin) | Converts a biomass-derived chemical to catechol using high-temperature water as a solvent. researchgate.net | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethoxybenzene 1,2 Diol

Oxidation Chemistry

The oxidation of 4,5-dimethoxybenzene-1,2-diol is a facile process that leads to the formation of highly reactive quinone species. This transformation is central to its chemical behavior and is influenced by the nature of the oxidizing agent and reaction conditions.

Formation of Quinone Derivatives (e.g., 4,5-Dimethoxy-1,2-benzoquinone)

The primary oxidation product of this compound is 4,5-dimethoxy-1,2-benzoquinone. This conversion involves the removal of two protons and two electrons from the hydroxyl groups, resulting in the formation of a diketone within the aromatic ring. The presence of two methoxy (B1213986) groups on the quinone ring influences its electronic properties and subsequent reactivity. The oxidation of similar dihydroxybenzene compounds to their corresponding quinones is a well-established transformation in organic chemistry. wikipedia.org

The formation of quinones from catechols is a key step in various chemical and biological processes. For instance, the oxidation of catechols can be triggered by enzymatic or chemical oxidants, leading to the generation of ortho-quinones. These quinones are electrophilic and can participate in a variety of subsequent reactions.

Role of Stoichiometric and Catalytic Oxidizing Agents

A range of oxidizing agents can be employed to convert this compound to its quinone derivative. The choice of oxidant can affect the reaction's efficiency and selectivity.

Stoichiometric Oxidants:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ): DDQ is a powerful oxidizing agent with a high reduction potential, commonly used for dehydrogenation reactions. rsc.org It readily oxidizes 1,2-diols to the corresponding dicarbonyl compounds. rsc.org The reaction with this compound proceeds via a hydride transfer mechanism. rsc.org

Potassium Permanganate (KMnO₄): This strong oxidizing agent is capable of oxidizing a wide range of organic compounds, including diols. yale.edu In alkaline solutions, KMnO₄ is reduced to manganese dioxide (MnO₂). yale.edu

Chromium Trioxide (CrO₃): Often used in the form of the Collins reagent (a complex with pyridine) or Jones reagent (in aqueous sulfuric acid), chromium trioxide is a potent oxidant for alcohols. yale.edubaranlab.org It can be used for the oxidation of diols to diketones. uni-muenchen.de

Catalytic Oxidants:

In some cases, catalytic amounts of an oxidant can be used in conjunction with a co-oxidant. This approach is often more environmentally friendly and cost-effective. For example, metal-catalyzed oxidations can be employed.

| Oxidizing Agent | Type | Typical Reaction Conditions |

| DDQ | Stoichiometric | Mild, often at room temperature |

| Potassium Permanganate | Stoichiometric | Aqueous alkali |

| Chromium Trioxide | Stoichiometric | Dichloromethane (as Collins reagent) or aqueous acid (as Jones reagent) |

Hydride Transfer Mechanisms in Oxidation Processes

The oxidation of this compound by certain agents, such as DDQ, is proposed to proceed through a hydride transfer mechanism. rsc.org In this process, a hydride ion (H⁻) is transferred from the substrate to the oxidizing agent. libretexts.org This transfer can be a key step in dehydrogenation reactions. libretexts.org In some cases, the mechanism may involve the initial transfer of a hydride to the quinone oxygen, followed by the transfer of a proton to the resulting phenolate (B1203915) ion. rsc.org The presence of acid can facilitate a hydride transfer process in the reduction of quinones. lookchem.com

Reduction Chemistry

The reduction of the catechol ring in this compound can lead to derivatives with altered aromaticity. This is in contrast to the reduction of its oxidized quinone form, which would regenerate the diol.

Formation of Dihydro Derivatives with Reduced Aromaticity

The reduction of the aromatic ring of this compound can lead to the formation of dihydro derivatives. This type of reaction reduces the aromatic character of the benzene (B151609) ring. The specific isomer formed would depend on the reducing agent and the reaction conditions.

Applications of Common Reducing Agents

Common metal hydride reducing agents are used for the reduction of various functional groups.

Sodium Borohydride (NaBH₄): This is a selective reducing agent that typically reduces aldehydes and ketones. umass.eduharvard.edu While it is generally not strong enough to reduce carboxylic acids or esters, it can be used for the reduction of quinones to hydroquinones. libretexts.org In the context of this compound, its primary application would be in the reduction of the corresponding quinone back to the diol.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent than sodium borohydride. umass.eduharvard.edu It can reduce a wide variety of functional groups, including esters, carboxylic acids, and amides. harvard.eduescholarship.org Given its high reactivity, it has the potential to reduce the aromatic ring of this compound under certain conditions.

| Reducing Agent | Reactivity | Selectivity |

| Sodium Borohydride (NaBH₄) | Weaker | Reduces aldehydes, ketones, and quinones. |

| Lithium Aluminum Hydride (LiAlH₄) | Stronger | Reduces a wide range of functional groups, including esters and carboxylic acids. |

The reactivity of this compound is fundamentally shaped by its catechol structure, featuring two adjacent hydroxyl groups, and two methoxy groups on a benzene ring. lookchem.com This arrangement of electron-donating groups makes the aromatic ring highly susceptible to electrophilic attack and oxidation.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. orgosolver.comsavemyexams.com The reaction generally proceeds through a two-step mechanism: initial attack by the electrophile on the electron-rich π system to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore the ring's aromaticity. masterorganicchemistry.compdx.edu

Halogenation is a common electrophilic aromatic substitution reaction. For this compound, the high electron density of the ring facilitates reactions with halogens. The synthesis of 1,2-diiodo-4,5-dimethoxybenzene (B11539) has been documented, indicating that iodination at the available ring positions is a feasible transformation. nih.govacs.org

Studies on similar dimethoxybenzene structures have shown that halogenation, such as monochlorination, can proceed, although side reactions may occur. uky.edu For instance, the chlorination of some dimethoxybenzenes has been observed to produce di-substituted halogenated products, with mechanisms that may involve radical intermediates. uky.edu

The position of substitution in an EAS reaction is dictated by the existing substituents on the benzene ring. cureffi.org Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. youtube.com Both hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance.

In this compound, positions 1, 2, 4, and 5 are occupied. The remaining open positions for substitution are C3 and C6. The directing effects of the four electron-donating groups combine to determine the final position of the incoming electrophile.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound This table provides a qualitative analysis of substituent effects.

| Substituent Group | Position | Activating/Deactivating | Directing Effect | Target Position(s) for Electrophilic Attack |

|---|---|---|---|---|

| Hydroxyl (-OH) | C1 | Strongly Activating | Ortho, Para | C6 (ortho) |

| Hydroxyl (-OH) | C2 | Strongly Activating | Ortho, Para | C3 (ortho) |

| Methoxy (-OCH₃) | C4 | Strongly Activating | Ortho, Para | C3 (ortho) |

| Methoxy (-OCH₃) | C5 | Strongly Activating | Ortho, Para | C6 (ortho) |

Final Predicted Regioselectivity: Substitution is strongly directed to positions C3 and C6 .

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack. pdx.edu The benzene ring of this compound is highly electron-rich due to its four electron-donating substituents, making it deactivated towards this type of reaction. However, the compound can participate in other reactions involving nucleophiles. The hydroxyl groups can be deprotonated by a base, allowing the resulting phenoxide ions to act as nucleophiles in reactions such as esterification or etherification. Additionally, under specific conditions, such as with a very strong base, elimination-addition reactions via a benzyne (B1209423) intermediate are a possibility for aryl halides, though this is less relevant for the parent diol. pdx.edu Aromatic nucleophilic substitution has been observed in derivatives like cyclotriguaiacylene when reacted with fluorobenzene (B45895) derivatives bearing electron-withdrawing groups. acs.org

Redox Chemistry and Investigations of Radical Intermediates

The redox chemistry of this compound is a critical aspect of its reactivity, dominated by the oxidation of the catechol moiety. rsc.org The transfer of electrons from the compound can lead to the formation of reactive radical species. stanford.edu

Catechols are known to undergo one-electron oxidation to form semiquinone radical anions. rsc.orgresearchgate.net This process can be initiated through various pathways, including enzymatic oxidation (e.g., by tyrosinase), autoxidation, or reaction with other radicals like hydroxyl radicals. nih.govbohrium.com The formation of a semiquinone can also occur via comproportionation between the fully reduced catechol and its fully oxidized quinone form. uky.edu

The mechanism often involves an initial electron transfer, which may be followed by deprotonation, to yield the semiquinone radical. nih.gov These radicals are intermediates in the oxidation of catechols to their corresponding quinones. acs.org The stability of the semiquinone radical derived from this compound is enhanced by its substituents. Electron-donating groups, like the methoxy groups present, can help delocalize the unpaired electron, contributing to the radical's persistence. Studies on related chlorinated hydroquinones have shown that the degree of halogenation on the ring can significantly increase the persistence of the resulting semiquinone free radicals. uky.eduacs.org

Table 2: Pathways to Semiquinone Radical Formation from Catechols

| Formation Pathway | Description | Key Reactants/Conditions | Reference(s) |

|---|---|---|---|

| Enzymatic Oxidation | Oxidation catalyzed by enzymes like tyrosinase. | Tyrosinase, O₂ | nih.gov |

| Autoxidation | Spontaneous oxidation by molecular oxygen, often metal-catalyzed. | O₂, metal ions (Fe, Cu) | nih.gov |

| Radical Reaction | Hydrogen abstraction or addition by other radical species. | Hydroxyl radicals (HO•), Nitrate (B79036) radicals (NO₃) | bohrium.comnih.govresearchgate.net |

| Comproportionation | Reaction between the parent catechol and its corresponding o-quinone. | Catechol + Quinone | uky.edu |

| Electrochemical Oxidation | Controlled one-electron oxidation at an electrode. | Applied potential | mdpi.com |

Under more potent oxidative conditions, a second electron can be removed from the catechol system, or one electron can be removed from the neutral molecule, to generate a cation radical. psu.edu The pulse radiolysis of catechol solutions has been shown to produce dihydroxybenzene radical cations directly. psu.edu Similarly, the reaction of catechols with nitrate radicals can proceed via an initial electron transfer to form a cation radical (QH₂•⁺), which then rapidly deprotonates to the semiquinone. nih.gov

The oxidation potential required to generate these species can be measured using techniques like cyclic voltammetry. rsc.org The presence of electron-donating methoxy groups on the aromatic ring facilitates this oxidation, making the guaiacyl-type ring electron-rich and easily oxidized to a cation radical species. rsc.org Oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a protic acid are also known to oxidize electron-rich aromatic compounds to their corresponding cation radicals. rsc.org Furthermore, electrochemical studies on 1,2-diiodo-4,5-dimethoxybenzene, a derivative of the title compound, show a highly reversible one-electron oxidation, which is characteristic of the formation of a stable cation radical. nih.govacs.org

Participation in Oxygen Reduction Pathways

While direct studies on this compound's specific role in oxygen reduction pathways are not extensively detailed in the provided results, its structural similarity to other catechol derivatives suggests a potential role. Catechols are known to be involved in redox processes. For instance, in the context of brown rot fungi, it is suggested that dimethoxycatechols like 4,5-dimethoxy-1,2-benzenediol may act as oxygen-reducing agents. nih.gov A study on catechol derivatives and superoxide (B77818) indicates that compounds like this compound participate in concerted two-proton coupled electron transfer processes. chemrxiv.org These processes are fundamental to many redox reactions, including those involving oxygen species.

Chemical Degradation Pathways

The degradation of this compound and related compounds can proceed through several mechanisms, including oxidative ring-opening, electrolysis, and pyrolysis.

Oxidative Loss of Dioxole Rings in Related Compounds

The oxidative degradation of catechol derivatives can lead to the cleavage of the aromatic ring. For example, the ozonolysis of catechols at the air-water interface can result in the fragmentation of the bond between the two hydroxyl-bearing carbons (C1 and C2), producing polyfunctional carboxylic acids. acs.org In a different context, the biodegradation of 2,2-Difluoro-1,3-benzodioxole, a related compound, proceeds via oxidation to a cis-dihydrodiol, which then undergoes decomposition involving the opening of the 1,3-dioxole (B15492876) ring. nih.gov This process is driven by the stabilization gained from rearomatization after C-O bond cleavage. nih.gov Similarly, the oxidation of DBL catechol, another related compound, leads to a highly reactive quinone that readily undergoes further reactions. mdpi.com

Mechanisms of Degradation via Organic Electrolysis

Organic electrolysis presents a pathway for the degradation of compounds related to this compound. Studies on lignin (B12514952) model compounds with structures similar to this compound, such as those with β-O-4 linkages, show that electrolysis can cleave these bonds. researchgate.netrsc.org For instance, the electrolysis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol using a carbon electrode leads to degradation products like 1-phenylethane-1,2-diol and methoxyvanillin. rsc.org The reaction rate and products can be influenced by the electrode material and solvent system. researchgate.net Anodic oxidation, a form of electrolysis, involves the generation of hydroxyl radicals that can degrade organic pollutants. tandfonline.com The degradation of trimethoprim (B1683648), for example, proceeds through intermediates that include benzene derivatives like 4,5-Dimethoxybenzene-1,3-diol. tandfonline.com

Catalytic Pyrolysis Mechanisms of Related Benzenediols

The catalytic pyrolysis of benzenediols, such as catechol, provides insights into potential high-temperature degradation pathways for this compound. Over a catalyst like H-ZSM-5, benzenediols undergo a series of reactions including dehydroxylation, decomposition, and molecular growth, leading to the formation of phenols, cyclopentadienes, and polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) and indene. rsc.orgrsc.org The specific isomer of the benzenediol influences the conversion and product distribution. rsc.org The mechanism often involves the formation of highly reactive intermediates. rsc.orgresearchgate.net For example, cyclopentadiene (B3395910) can undergo a Diels-Alder dimerization to form naphthalene. rsc.orgrsc.org The presence of methoxy groups, as in guaiacol (B22219), also influences the reaction pathways, often leading to cyclopentadiene as a major intermediate. rsc.org

Dimerization and Cycloaddition Reactions

By analogy to structurally similar compounds, this compound is expected to participate in dimerization and cycloaddition reactions. Lewis acids can promote such reactions. wikipedia.org For instance, the homodimerization of styrene (B11656) diols to form 2-phenylnaphthalenes is efficiently catalyzed by a Lewis acid in a suitable solvent. thieme-connect.com This reaction is proposed to proceed through the formation of a phenylacetaldehyde (B1677652) intermediate, followed by a [4+2] Diels-Alder reaction. thieme-connect.com

Catechol derivatives can undergo [4+2] cycloaddition reactions with various dienophiles. researchgate.net For example, boron-substituted 1,3-dienes derived from catechols react with dienophiles, and the use of a Lewis acid catalyst like EtAlCl2 can improve reaction conditions and stereocontrol. beilstein-journals.org The oxidation of DBL catechol leads to a quinone that can undergo dimerization and trimerization through what is described as an ionic Diels-Alder type condensation. mdpi.com Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynyl catechol boronic esters have also been shown to produce various substituted benzene derivatives. uwindsor.ca

Below is a table summarizing key reactions and conditions for related compounds.

| Reaction Type | Reactant(s) | Catalyst/Conditions | Key Products/Intermediates | Source |

| Catalytic Pyrolysis | Benzenediols | H-ZSM-5 | Phenol (B47542), Cyclopentadiene, Naphthalene | rsc.org |

| Organic Electrolysis | Lignin model compound (β-O-4) | Carbon electrode, 0.2 A | 1-Phenylethane-1,2-diol, Vanillin (B372448), Guaiacol | rsc.org |

| Homodimerization | 1-Phenylethane-1,2-diol | Triflic acid, HFIP | 2-Phenylnaphthalene | thieme-connect.com |

| [4+2] Cycloaddition | Boron-substituted 1,3-diene (from catechol) | EtAlCl2 | Cycloadducts | beilstein-journals.org |

| Oxidative Dimerization | DBL Catechol | Tyrosinase/Sodium periodate | Dimers and trimers via quinone intermediate | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,5 Dimethoxybenzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insight into the chemical environment of individual atoms.

¹H and ¹³C NMR for Comprehensive Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the complete structural assignment of 4,5-Dimethoxybenzene-1,2-diol. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical nature.

In a typical ¹H NMR spectrum of a related compound, 1,2-didodecyl-4,5-dimethoxybenzene, the methoxy (B1213986) protons appear as a singlet at approximately 3.84 ppm, and the aromatic protons also present as a singlet at around 6.65 ppm. wiley-vch.de For 3,4-dimethoxybenzylacetate, the methoxy protons show singlets at 3.83 and 3.85 ppm, while the aromatic protons appear as doublets and a doublet of doublets between 6.81 and 6.90 ppm, indicating their distinct environments. semanticscholar.org

The ¹³C NMR spectrum of 1,2-didodecyl-4,5-dimethoxybenzene shows the methoxy carbons at a chemical shift of about 56.17 ppm and the aromatic carbons between 112.87 and 146.99 ppm. wiley-vch.de For 3,4-dimethoxybenzylacetate, the methoxy carbons are observed at 56.06 and 56.09 ppm, and the aromatic carbons resonate in the range of 111.26 to 149.34 ppm. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Related Dimethoxybenzene Derivatives

| Compound | Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| 1,2-didodecyl-4,5-dimethoxybenzene wiley-vch.de | ¹H | 3.84 (s, 6H) 6.65 (s, 2H) | Methoxy Protons Aromatic Protons |

| ¹³C | 56.17 112.87, 132.86, 146.99 | Methoxy Carbons Aromatic Carbons | |

| 3,4-dimethoxybenzylacetate semanticscholar.org | ¹H | 3.83 (s, 3H), 3.85 (s, 3H) 6.81 (d), 6.87 (dd), 6.90 (d) | Methoxy Protons Aromatic Protons |

| ¹³C | 56.06, 56.09 111.26, 112.08, 121.52, 128.66, 149.21, 149.34 | Methoxy Carbons Aromatic Carbons |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Elucidation of Molecular Connectivity

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for confirming the molecular connectivity of this compound.

The HSQC experiment correlates proton and carbon signals that are directly bonded (one bond away), confirming which protons are attached to which carbons. sdsu.educolumbia.edu This is crucial for assigning the specific signals of the methoxy groups and the aromatic CH groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula. For example, in the analysis of a related compound, 4,5-didodecylbenzene-1,2-diol, HRMS was used to find the molecular ion peak, which can be compared to the calculated exact mass to confirm the molecular formula. wiley-vch.de This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification of Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scientificarchives.com It is highly effective for analyzing complex mixtures and identifying individual components. scientificarchives.comqu.edu.iq

In metabolic studies, GC-MS can be used to identify this compound as a metabolite of other compounds. For instance, the analysis of metabolites of methyleugenol has identified related dimethoxyphenyl structures. aau.edu.jo The sample is first vaporized and separated based on the components' boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for positive identification. mdpi.com The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound. qu.edu.iq

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. edinst.com These techniques are complementary and can be used to identify the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com To be IR active, a vibration must cause a change in the molecule's dipole moment. edinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (from a laser). mt.com A vibration is Raman active if it causes a change in the polarizability of the molecule. edinst.com

For aromatic compounds like this compound, characteristic vibrational bands can be observed. C-H stretching vibrations in the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. rsc.org The C-O stretching of the methoxy groups and the hydroxyl groups will also give rise to strong, characteristic bands in the IR spectrum. For example, the C-O stretching of an aromatic ester is observed around 1266 cm⁻¹. researchgate.net The O-H stretching of the diol functionality would be expected to produce a broad band in the region of 3500-3200 cm⁻¹. The specific frequencies of these vibrations can provide valuable information about the molecular structure and bonding. researchgate.net

Table 2: General Expected Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) | IR |

| C-H (aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C-H (methoxy) | Stretching | 3000 - 2800 | IR, Raman |

| C=C (aromatic) | Stretching | 1600 - 1450 | IR, Raman |

| C-O (methoxy/hydroxyl) | Stretching | 1300 - 1000 | IR |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. pg.edu.plrsc.org The FTIR spectrum of this compound and its derivatives reveals characteristic absorption bands that correspond to specific vibrational modes of the bonds within the molecule.

Key spectral features for related dimethoxybenzene compounds include:

O-H Stretching: The hydroxyl (-OH) groups typically exhibit a broad absorption band in the region of 3460-3337 cm⁻¹. beilstein-journals.org The broadness of this peak is indicative of hydrogen bonding. uomustansiriyah.edu.iq

C-H Stretching: Aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups appears just below 3000 cm⁻¹ (around 2959-2837 cm⁻¹). beilstein-journals.orguomustansiriyah.edu.iq

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce bands in the 1610-1450 cm⁻¹ region. beilstein-journals.orgmdpi.com For instance, bands have been noted around 1609 cm⁻¹, 1525 cm⁻¹, and 1460 cm⁻¹. beilstein-journals.org

C-O Stretching: The C-O stretching vibrations of the methoxy and hydroxyl groups are strong and appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. wpmucdn.com Specific bands for the aryl ether C-O stretch are often found around 1272 cm⁻¹ and 1180 cm⁻¹. beilstein-journals.org

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-H bending and C-O-C deformations, that are unique to the molecule. pg.edu.ploregonstate.edu

A derivative, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, shows characteristic peaks at 2955 cm⁻¹ (C-H stretch), 1605 cm⁻¹ and 1522 cm⁻¹ (aromatic C=C stretch), and within the fingerprint region at 1277 cm⁻¹ and 1204 cm⁻¹ (C-O stretch). beilstein-journals.org Another related compound, 4,5-didodecylbenzene-1,2-diol, displays a broad O-H stretch, confirming the presence of the diol functional group. wiley-vch.de

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (hydroxyl) | 3500 - 3300 | Broad, Medium-Strong | Indicates intermolecular hydrogen bonding. uomustansiriyah.edu.iq |

| C-H Stretch (aromatic) | 3100 - 3000 | Weak-Medium | Characteristic of C-H bonds on the benzene (B151609) ring. researchgate.net |

| C-H Stretch (aliphatic, -OCH₃) | 3000 - 2850 | Medium | Corresponds to the methyl groups of the methoxy substituents. uomustansiriyah.edu.iq |

| C=C Stretch (aromatic) | 1625 - 1450 | Medium-Strong | Multiple bands are often observed due to ring vibrations. beilstein-journals.orgmdpi.com |

| C-O Stretch (aryl ether & phenol) | 1275 - 1000 | Strong | Represents the C-O bonds of both methoxy and hydroxyl groups. beilstein-journals.orgwpmucdn.com |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FTIR by detecting vibrations that cause a change in the polarizability of a bond. americanpharmaceuticalreview.com While strongly polar groups like C=O and O-H give strong FTIR signals, non-polar or symmetric bonds often produce strong signals in Raman spectra. pg.edu.pl

For aromatic compounds like this compound, FT-Raman is particularly useful for analyzing the vibrations of the benzene ring and the C-C framework. In related dimethoxybenzene derivatives, the symmetric stretching of the benzene ring, which is often weak in the FTIR spectrum, can be a prominent feature in the FT-Raman spectrum. For instance, the FT-Raman spectrum of 1,4-dibromo-2,5-dimethoxybenzene (B1296824) has been recorded in the 3500–100 cm⁻¹ region to provide detailed vibrational assignments. researchgate.net The technique is sensitive to the molecular backbone and less so to the highly polar hydroxyl groups, which can dominate FTIR spectra. americanpharmaceuticalreview.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Strong | Often stronger in Raman than in FTIR for aromatic compounds. researchgate.net |

| Ring Breathing (symmetric) | ~1600 | Strong | A characteristic mode for substituted benzenes. |

| C-O-C Symmetric Stretch | 1200 - 1000 | Medium | Vibrations of the methoxy groups. |

| Ring Deformations | Below 1000 | Medium-Weak | Complex vibrations sensitive to substitution patterns. researchgate.net |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural model.

The analysis of a hydroxy analogue of Crispine A, which features a related core, showed an orthorhombic crystal system (P2(1)2(1)2(1)) and provided precise unit cell dimensions (a = 10.3243 Å, b = 10.6834 Å, c = 13.6598 Å). beilstein-journals.org Such data are crucial for understanding packing forces, hydrogen bonding networks involving the hydroxyl groups, and the planarity of the benzene ring in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 11.193 |

| b (Å) | 9.645 |

| c (Å) | 13.212 |

| β (°) | 107.125 |

| Volume (ų) | 1363.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, the absorption of UV light corresponds to π → π* transitions within the benzene ring.

The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the aromatic ring. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), typically cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity.

Studies on related dimethoxybenzene compounds show characteristic absorption bands. For instance, various chlorodimethoxybenzenes exhibit λ_max values in the range of 288-294 nm. beilstein-journals.org The application of the exciton (B1674681) chirality method to complex molecules containing 1,2-dimethoxybenzene (B1683551) chromophores demonstrates that these units have characteristic electronic transitions, often referred to as ¹Lₐ and ¹Lₑ bands, which are crucial for stereochemical analysis. researchgate.net The solvent can also influence the position of these peaks.

| Compound | λ_max (nm) | Solvent |

|---|---|---|

| 2-Chloro-1,4-dimethoxybenzene | 289, 229 | CH₂Cl₂ |

| 1,3-Dichloro-2,5-dimethoxybenzene | 294, 230 | CH₂Cl₂ |

| 1,4-Dichloro-2,5-dimethoxybenzene | 299, 230 | CH₂Cl₂ |

For this compound, one would expect strong absorptions in the UV region, likely around 280-300 nm, corresponding to the π → π* transitions of the highly substituted, electron-rich benzene ring.

Computational Chemistry and Theoretical Investigations of 4,5 Dimethoxybenzene 1,2 Diol

Density Functional Theory (DFT) Applications

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4,5-Dimethoxybenzene-1,2-diol, DFT can predict a wide range of properties.

Molecular Geometry Optimization and Elucidation of Structural Parameters

Geometry optimization of this compound has been performed in theoretical studies using various DFT functionals, including B3LYP, TPSSh, and M06-2X, paired with extensive basis sets like 6-311+G(3df, 2p). This process determines the lowest energy arrangement of the atoms in space, providing the most stable three-dimensional structure of the molecule. The resulting data would include precise values for bond lengths (e.g., C-C, C-O, O-H), bond angles, and the dihedral angles that define the orientation of the hydroxyl and methoxy (B1213986) substituent groups relative to the benzene (B151609) ring. However, specific tabulated values from these optimizations are not publicly available.

Electronic Structure Analysis (e.g., Charge Distribution, Molecular Orbitals, Reactivity Indices)

Analysis of the electronic structure provides insight into the molecule's reactivity and properties. This involves calculating the distribution of electron density, often quantified through methods like Mulliken population analysis, which assigns partial charges to each atom. The energies and shapes of the frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are crucial. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be derived to predict how the molecule will interact in chemical reactions. While methods for these calculations are standard, specific values for this compound are not found in the available literature.

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Data Validation

DFT calculations are widely used to simulate spectroscopic data. The GIAO (Gauge-Invariant Atomic Orbital) method is a common approach to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these theoretical spectra with experimental data helps to confirm the molecular structure. Similarly, the calculation of vibrational frequencies (corresponding to IR and Raman spectra) is performed. These calculations not only help in assigning experimental spectral bands but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). For related catechol derivatives, these theoretical methods have been successfully applied, but specific simulated data for this compound is not documented in the searched sources.

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations can predict the NLO response of a molecule, which is important for applications in optoelectronics. These properties are determined by the molecular polarizability (α) and hyperpolarizabilities (β, γ). Time-dependent DFT (TD-DFT) is often used to compute these values. The magnitude of the NLO response is related to the electronic structure, particularly the extent of charge transfer within the molecule. There are no available studies that specifically report the predicted NLO properties for this compound.

Quantum Chemical Calculations for Reaction Energetics and Elucidation of Reaction Pathways

Quantum chemical calculations are essential for understanding the mechanisms of chemical reactions. For this compound, DFT has been used to study its role in a concerted two-proton coupled electron transfer (2PCET) reaction. Such studies involve mapping the potential energy surface of the reaction to identify transition states (the energy barriers of the reaction) and intermediates. By calculating the Gibbs free energies (ΔG°) of reactants, transition states, and products, the thermodynamic feasibility and kinetic barriers of the reaction pathway can be determined. The existing research confirms such a study was conducted but does not provide the specific energy values.

Conformational Analysis and Stereoisomer Population Distribution

Molecules with rotatable bonds, such as the methoxy and hydroxyl groups in this compound, can exist in different spatial arrangements known as conformations. Conformational analysis involves calculating the potential energy of the molecule as a function of its dihedral angles to identify stable conformers (energy minima) and the energy barriers between them. From the relative energies of these conformers, their population distribution at a given temperature can be predicted using Boltzmann statistics. This analysis is critical for understanding which shapes the molecule is likely to adopt and how this affects its properties and reactivity. No specific conformational analysis studies for this compound were found.

Molecular Modeling and Docking Simulations for Chemical Interaction Mechanisms (e.g., analysis of binding patterns to specific enzymes)

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein or enzyme. These simulations provide insights into the binding affinity, orientation, and the specific molecular interactions that stabilize the ligand-protein complex. While direct docking studies on this compound are not extensively documented in publicly available literature, the binding mechanisms of structurally similar catechol and dimethoxybenzene derivatives with various enzymes have been investigated, offering a strong basis for predicting its interaction patterns.

Analysis of Potential Binding Patterns with Specific Enzymes:

Tyrosinase: Tyrosinase is a copper-containing enzyme crucial for melanin (B1238610) production and is a common target for inhibitors used in cosmetics and treatments for hyperpigmentation. Catechol derivatives are well-known inhibitors of tyrosinase. Docking simulations of similar inhibitors reveal that the catechol hydroxyl groups are critical for binding. They often chelate the copper ions (Cu²⁺) in the enzyme's active site. For instance, docking studies of other inhibitors have shown hydrogen bond formation with key amino acid residues like histidine (e.g., His244) and methionine (e.g., Met280) in the active site of Agaricus bisporus tyrosinase. nih.gov It is predicted that this compound would orient itself to allow its diol groups to interact with the catalytic copper ions, while the dimethoxy-substituted benzene ring would form van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. nih.govscielo.br The binding affinity of known tyrosinase inhibitors like kojic acid and arbutin (B1665170) have been reported with docking scores of -5.5 kcal/mol and -5.8 kcal/mol, respectively, providing a benchmark for potential inhibitory strength. mdpi.com

Carbonic Anhydrase (CA): This zinc-containing enzyme is a target for various drugs. Docking studies of bromophenol inhibitors with human carbonic anhydrase II (hCA II) have demonstrated that the phenolic hydroxyl groups are essential for coordinating with the Zn²⁺ ion in the active site, often displacing a water molecule or hydroxide (B78521) ion. mdpi.com For this compound, a similar binding mode is plausible, where the catechol hydroxyls would anchor the molecule to the zinc ion, and the aromatic ring would interact with surrounding hydrophobic and hydrophilic residues.

α-Glucosidase: This enzyme is a target for anti-diabetic drugs. Studies on methoxyphenol-substituted inhibitors have shown that the position of substituents on the aromatic ring significantly impacts binding and inhibitory activity. dergipark.org.tr The hydroxyl and methoxy groups can form crucial hydrogen bonds and arene-cation interactions with residues in the active site, such as Arginine (Arg). dergipark.org.tr The specific arrangement of the four functional groups on this compound would dictate its fit and interaction profile within the α-glucosidase active site, with steric hindrance playing a key role. dergipark.org.tr

The following table summarizes the predicted binding interactions and key residues for this compound with these enzymes, based on studies of analogous compounds.

| Enzyme Target | Predicted Binding Interactions | Key Interacting Residues (Examples from Analogs) | Reference |

| Tyrosinase | Chelation of Cu²⁺ ions by catechol hydroxyls; Hydrogen bonding; Hydrophobic interactions. | His244, Met280 | nih.gov |

| Carbonic Anhydrase | Coordination with Zn²⁺ ion by catechol hydroxyls; Hydrogen bonding. | His94, His96, His119 (Zinc-coordinating histidines) | mdpi.com |

| α-Glucosidase | Hydrogen bonding; Arene-cation interactions; Steric/hydrophobic interactions. | Asp, Arg, Tyr | dergipark.org.tr |

| Succinate Dehydrogenase (SDH) | Hydrogen bonding via hydroxyl groups in the binding pocket. | Ser, Tyr, Trp, Arg | mdpi.com |

These simulations underscore the importance of the catechol moiety for anchoring the molecule within the active site, while the methoxy groups fine-tune the electronic properties and can participate in secondary binding interactions, collectively determining the compound's specificity and affinity for a given enzyme.

Solvent Effects on Molecular and Electronic Properties through Continuum Models

The molecular and electronic properties of a compound can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant (ε), rather than modeling individual solvent molecules. rsc.orgmuni.cz This approach is highly effective for calculating properties like solvation free energy, molecular geometry, and electronic structure in different environments. mdpi.comscience.gov

For a polar molecule like this compound, moving from a nonpolar solvent to a polar solvent is expected to have several consequences:

Increased Dipole Moment: In a polar solvent, the solvent's electric field will induce a greater separation of charge within the solute molecule, leading to an increase in its dipole moment.

Stabilization of Charged/Polar States: Polar solvents are better at stabilizing polar ground states, excited states, or transition states. The extent of this stabilization depends on the change in the molecule's dipole moment upon electronic excitation or reaction.

Solvatochromic Shifts: The influence of the solvent on the electronic absorption and emission spectra of a molecule is known as solvatochromism. The absorption maximum (λmax) may shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) depending on the relative stabilization of the ground and excited states. researchgate.netresearchgate.net For many polar aromatic compounds, a bathochromic shift is observed in more polar solvents as the more polar excited state is stabilized to a greater extent than the ground state. Studies on related tetraalkynylarene derivatives have noted strong solvatochromism, where changes in solvent polarity lead to significant shifts in fluorescence spectra, which are correlated with the molecule's HOMO and LUMO energy levels. researchgate.net

Theoretical investigations using continuum models can quantify these effects. By performing calculations in solvents with varying dielectric constants, a relationship between the solvent polarity and the molecular properties of this compound can be established.

The table below presents hypothetical data illustrating the expected trends in key molecular and electronic properties of this compound as a function of solvent polarity, based on the principles of continuum models.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Predicted λmax Shift |

| n-Hexane (Nonpolar) | 1.88 | Lower | Higher | Reference |

| Dichloromethane (Moderately Polar) | 8.93 | Intermediate | Intermediate | Bathochromic |

| Dimethyl Carbonate (Polar Aprotic) | 3.14 | Intermediate | Intermediate | Bathochromic |

| Acetonitrile (Polar Aprotic) | 37.5 | High | Lower | Bathochromic |

| Water (Polar Protic) | 80.1 | Highest | Lowest | Bathochromic |

Note: The values in this table are illustrative and represent expected trends based on computational principles. Actual values would require specific DFT/PCM calculations for this compound.

These computational models are invaluable for understanding how this compound will behave in different chemical and biological environments, predicting its solubility, reactivity, and spectral properties, which are essential for its potential applications. acs.orguni-muenchen.de

Advanced Applications in Organic Synthesis and Materials Science

4,5-Dimethoxybenzene-1,2-diol as a Versatile Synthetic Intermediate

This compound, also known as 4,5-dimethoxycatechol, is a highly functionalized aromatic compound that serves as a valuable and versatile building block in the synthesis of a wide array of complex organic molecules. Its unique arrangement of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring allows for a diverse range of chemical transformations, making it an important intermediate in various fields, including pharmaceuticals, agrochemicals, and materials science. lookchem.com

Synthesis of Complex Biphenyl (B1667301) Derivatives

The synthesis of complex biphenyl derivatives is a significant area of research due to their presence in many biologically active compounds and advanced materials. This compound and its derivatives are instrumental in constructing these biphenyl systems.

One of the primary methods for creating the biphenyl backbone is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction effectively couples an aryl halide with an arylboronic acid, proving particularly useful for synthesizing sterically hindered biphenyls. For instance, derivatives of this compound can be converted into the corresponding boronic acids or halides to participate in such coupling reactions.

Furthermore, the methoxy groups on the benzene ring make it electron-rich, facilitating electrophilic substitution reactions. sostie.com This property is crucial for introducing additional functionalities to the biphenyl structure. Research has shown that related dimethoxybenzene derivatives can undergo reactions to form complex biphenyl structures. For example, the synthesis of 5,5′-methylene bis(3,4-dibromobenzene-1,2-diol) was achieved starting from bis(3,4-dimethoxyphenyl)methanone. tandfonline.com Similarly, various mono- and dimethoxylated polychlorinated biphenyl (PCB) derivatives have been synthesized using methoxy-substituted haloarenes in Suzuki coupling reactions. nih.govacs.org

The strategic use of this compound allows for the regioselective synthesis of highly substituted biphenyls, which are often challenging to prepare through other methods. This control over the substitution pattern is essential for tailoring the properties of the final biphenyl derivative for specific applications.

Precursor for the Total Synthesis of Natural Products

This compound is a key starting material or intermediate in the total synthesis of various natural products, particularly those containing a substituted catechol or biphenyl moiety. lookchem.com Its inherent functionality allows for the efficient construction of complex molecular architectures found in nature.

A notable example is its use in the synthesis of bromophenols, which are often isolated from marine algae and possess significant biological activities. tandfonline.comvulcanchem.com For instance, the total synthesis of 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol was accomplished starting from (3-bromo-4,5-dimethoxyphenyl)methanol, a derivative of this compound. researchgate.net

The synthesis of other complex natural products, such as decarboxyaltenusin, a mycotoxin with radical scavenging activities, has been achieved using related dimethoxybenzene derivatives in key steps like the Suzuki coupling reaction. nih.gov The strategic demethylation of the methoxy groups in intermediates derived from this compound is a common and effective method to reveal the final catechol structure present in many natural products. tandfonline.com

The following table summarizes the key synthetic steps in the total synthesis of a natural bromophenol derivative starting from a related methoxy-substituted compound.

| Starting Material | Key Reaction Steps | Final Product | Reference |

| (3-Bromo-4,5-dimethoxyphenyl)methanol | 1. Bromination2. Reduction3. Demethylation | 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol | researchgate.net |

Building Block for the Development of Agrochemicals

In the agrochemical industry, this compound and its precursors serve as crucial components in the synthesis of various pesticides and herbicides. lookchem.com The incorporation of this structural motif can enhance the efficacy of agrochemicals in controlling pests and weeds, ultimately improving crop yields. lookchem.com

Derivatives of this compound, such as those containing bromine or fluorine, are used as intermediates in the development of new agrochemical products. lookchem.com The specific substitution pattern on the benzene ring can be tailored to optimize the biological activity and selectivity of the final agrochemical compound. For example, related compounds like 1,2-dimethoxybenzene (B1683551) are used as building blocks for the organic synthesis of other aromatic compounds that can be further elaborated into agrochemicals. sostie.com

The versatility of this compound allows for the creation of a diverse library of compounds that can be screened for agrochemical activity. This makes it a valuable tool for the discovery and development of new and more effective crop protection agents.

Development of Novel Heterocyclic Systems (e.g., benzothiadiazole, phthalides, benzofuran)

This compound is a valuable precursor for the synthesis of a variety of novel heterocyclic systems due to the reactivity of its catechol and methoxy functionalities.

Benzothiadiazoles: The synthesis of benzothiadiazole derivatives can be achieved from intermediates derived from this compound. For example, a related compound, 4,5-dimethoxybenzene-1,2-diamine, which can be prepared from the diol, can be reacted with thionyl chloride to generate the benzothiadiazole ring system. nih.govfrontiersin.org

Phthalides: Isomeric phthalides can also be prepared from precursors related to this compound. nih.govfrontiersin.org A synthetic route starting from a methylated derivative of vanillin (B372448) involves a regioselective lithiation reaction to form a dihydroisobenzofuran intermediate, which is then oxidized to the phthalide. frontiersin.org

Benzofurans: The synthesis of benzofuran (B130515) derivatives, which are present in many natural and synthetic products with diverse biological activities, can utilize intermediates derived from this compound. jocpr.com One common strategy involves the Sonogashira coupling reaction. rsc.org For instance, a di-iodinated derivative of this compound can undergo selective coupling reactions to build the benzofuran core. researchgate.net Another approach involves the intramolecular cyclization of appropriately substituted precursors. researchgate.net

The table below outlines the general synthetic strategies for these heterocyclic systems starting from precursors related to this compound.

| Heterocyclic System | Key Precursor/Intermediate | General Synthetic Strategy | Reference |

| Benzothiadiazole | 4,5-Dimethoxybenzene-1,2-diamine | Reaction with thionyl chloride | nih.govfrontiersin.org |

| Phthalide | 4-(Dimethoxymethyl)-1,2-dimethoxybenzene | Regioselective lithiation followed by oxidation | frontiersin.org |

| Benzofuran | Di-iodinated this compound derivative | Sonogashira coupling and cyclization | researchgate.net |

Catalytic Applications of this compound and its Derivatives

The unique electronic and structural features of this compound and its derivatives make them suitable for use in various catalytic applications, particularly in oxidation and cyclization reactions.

Role in Oxidative Cyclization Reactions of Aromatic Compounds

Derivatives of this compound play a role in mediating or catalyzing oxidative cyclization reactions of aromatic compounds. These reactions are important for the synthesis of polycyclic aromatic hydrocarbons and other complex fused ring systems.

For example, 1,2-diiodo-4,5-dimethoxybenzene (B11539) has been utilized as a catalyst in electrochemical oxidative heterocyclizations. beilstein-journals.org In these reactions, the iodoarene acts as a recyclable catalyst to promote the formation of heterocyclic rings.

Furthermore, related dimethoxybenzene compounds have been shown to undergo oxidative cyclotrimerization in the presence of an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and trifluoromethanesulfonic acid. rsc.org This type of reaction leads to the formation of triphenylene (B110318) derivatives. The electron-donating methoxy groups on the benzene ring facilitate the oxidation process, which is a key step in the cyclization mechanism. rsc.org While the direct catalytic use of this compound itself in this context is less common, its derivatives are crucial for enabling these transformations.

Integration into Advanced Materials

The unique chemical structure of this compound, featuring both vicinal hydroxyl groups (a catechol moiety) and methoxy substituents on a benzene ring, presents significant potential for its use in the synthesis of advanced functional materials. Its applications span from components in organic electronics to building blocks for specialized polymers.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

While direct applications of this compound in commercial OLEDs and liquid crystals are not extensively documented, its core structure and derivatives of dimethoxybenzene are recognized as valuable precursors in this field. nih.gov The electronic properties conferred by the methoxy groups and the reactive nature of the aromatic ring make these compounds suitable for creating materials with specific optical and electrical characteristics. nih.gov

Research has demonstrated the use of veratrole (1,2-dimethoxybenzene), the parent compound of this compound, in synthesizing materials for OLEDs. A series of anthracene (B1667546) derivatives developed for use as hole-transporting layers (HTLs) in OLEDs were synthesized through an acid-catalyzed Friedel-Crafts alkylation of aromatic aldehydes with veratrole. researchgate.net These resulting materials exhibit good thermal and morphological stability, and their energy levels are well-suited for hole-transporting and electron-blocking functions in OLED devices. researchgate.netresearchgate.net The performance of OLEDs using these veratrole-derived materials was found to be comparable or even superior to devices using traditional HTL materials like NPB (4,4′-bis(N-phenyl-1-naphthylamino)biphenyl). researchgate.net

Certain dimethoxybenzene derivatives are also known to exhibit liquid crystal behavior, making them valuable components in technologies that rely on light transmission and polarization control. nih.gov They can be integrated into polymer chains to bestow properties such as enhanced conductivity or optical activity. nih.gov

| Compound | Role / Application | Key Research Finding | HOMO Level (eV) | LUMO Level (eV) |

|---|---|---|---|---|

| Veratrole (1,2-Dimethoxybenzene) | Precursor for OLED HTL Materials | Used in Friedel-Crafts alkylation to synthesize polyacene derivatives for OLEDs. researchgate.net | N/A | N/A |

| 2,3,6,7-Tetra(methoxy)-9,10-di(aryl)anthracene derivatives | Hole-Transporting Layer (HTL) | Synthesized from veratrole; possess good thermal and morphological stability. researchgate.net | -5.23 to -5.28 | -2.11 to -2.28 |

Development of Biodegradable Polymers and Materials (e.g., as a biodegradable diol in polyurethanes)

The potential for this compound to be used as a biodegradable diol in polymers like polyurethanes stems from its catechol functionality. Catechol and its derivatives are extensively researched as building blocks for creating functional and biodegradable materials, particularly adhesives and coatings. csic.esnih.gov The two adjacent hydroxyl groups are key to this functionality, enabling polymerization and providing strong adhesive properties, especially in aqueous environments, mimicking the adhesion mechanism of marine mussels. nih.govmdpi.com

The synthesis of polyurethanes typically involves the reaction of a diol with a diisocyanate. rsc.org While common petroleum-based diols like ethylene (B1197577) glycol and 1,4-butanediol (B3395766) are prevalent, there is a growing interest in using bio-based monomers. rsc.org Catechol-based polymers are a significant area of this research. For instance, biodegradable and adhesive star-branched polymers have been created using catechol-containing monomers like dopamine (B1211576) and dihydroxycinnamic acid, combined with polyethylene (B3416737) glycol (PEG) and polycaprolactone (B3415563) (PCL). csic.es The properties of these materials, such as degradation rate and mechanical strength, can be precisely controlled by adjusting their chemical composition. csic.es

Another strategy involves the chemical conjugation of catechol molecules onto pre-existing polymer backbones. mdpi.comrsc.org This post-polymerization modification imparts the desirable properties of catechol, including bioadhesion and biodegradability, to the base polymer. mdpi.com Although the direct polymerization of this compound into polyurethanes is not yet a widely reported application, its core catechol structure is a proven and versatile component in the development of advanced biodegradable polymers. csic.esmdpi.com

| Compound | CAS Number | Molecular Formula | Relevance in Polymer Science |

|---|---|---|---|

| This compound | 56416-98-9 | C₈H₁₀O₄ | Potential biodegradable diol due to its catechol structure. |

| Catechol | 120-80-9 | C₆H₆O₂ | Core structure for biomimetic functional and biodegradable polymers. csic.es |

| Dopamine | 51-61-6 | C₈H₁₁NO₂ | Catechol-containing monomer used in biodegradable adhesive polymers. csic.es |

| Veratrole | 91-16-7 | C₈H₁₀O₂ | Precursor for OLED materials; parent structure of the target compound. researchgate.net |

Biochemical and Environmental Significance of 4,5 Dimethoxybenzene 1,2 Diol Mechanistic Chemical Aspects

Enzymatic Transformations and Microbial Metabolism

The metabolism of 4,5-Dimethoxybenzene-1,2-diol is intrinsically linked to the chemical strategies employed by certain microorganisms to break down complex natural polymers. Its transformations are part of a sophisticated redox system.

This compound is a key extracellular metabolite produced de novo by the brown-rot fungus Gloeophyllum trabeum. nih.govnih.govusda.gov Brown-rot fungi are highly destructive wood-decay organisms that primarily degrade the cellulose (B213188) and hemicellulose components of wood, leaving behind the modified lignin (B12514952). They are thought to accomplish this through a non-enzymatic mechanism involving Fenton chemistry, which generates highly reactive hydroxyl radicals (•OH) to break down lignocellulose. nih.govresearchgate.net